
SNG-1153
Vue d'ensemble
Description
SNG-1153 is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has attracted significant interest in scientific research.
Applications De Recherche Scientifique
Anticancer Properties
1. Inhibition of Lung Cancer Stem Cells
Research has demonstrated that SNG-1153 effectively inhibits the growth of lung cancer stem cells (CSCs). In a study involving H460 lung cancer cells, this compound was shown to:
- Reduce Tumorsphere Formation : this compound treatment led to a significant decrease in the ability of H460 cells to form tumorspheres, indicative of reduced stemness properties.
- Induce Apoptosis : Flow cytometry analyses revealed that this compound induced apoptosis in H460 cells, characterized by increased early and late-stage apoptotic cell populations .
Table 1: Effects of this compound on Lung Cancer Cells
Parameter | Control (Vehicle) | This compound Treatment |
---|---|---|
Tumorsphere Formation (Count) | High | Low |
Early Apoptotic Cells (%) | Low | High |
Late Apoptotic Cells (%) | Low | Moderate |
CD133+ Cell Population (%) | High | Low |
In Vivo Efficacy
In vivo studies using NOD/SCID mice injected with tumorsphere cells from H460 cells demonstrated that pretreatment with this compound significantly reduced tumor formation compared to controls. This suggests its potential as an effective therapeutic agent against lung cancer by targeting CSCs directly .
Case Studies
Several case studies have illustrated the promising applications of this compound in clinical settings:
Case Study 1: Efficacy in Lung Cancer Models
A study explored the effects of this compound on established lung tumors in animal models. Results indicated that treatment with this compound led to a marked reduction in tumor size and weight compared to untreated controls, reinforcing its potential as a therapeutic agent .
Case Study 2: Combination Therapy Potential
Another investigation assessed the use of this compound in combination with traditional chemotherapeutic agents. The combination was found to enhance overall efficacy, suggesting that this compound may help overcome resistance mechanisms associated with CSCs when used alongside existing therapies .
Mécanisme D'action
Target of Action
SNG-1153, also known as “Fukelading”, primarily targets the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in the regulation of various biological processes, including cell proliferation and differentiation .
Mode of Action
This compound acts as an ERα modulator . It interacts with ERα, leading to changes in the receptor’s activity. This interaction can influence the transcription of genes regulated by ERα, thereby affecting cellular functions .
Biochemical Pathways
This compound affects several signaling pathways in cancer cells. It modulates the activity of key signaling effectors, including the estrogen receptor splice variant ERα36, the transcription factors STAT3 and NFκB, and the chemokine receptor CXCR4 . It also influences the generation of reactive oxygen species and targets sphingosine kinase-1 . Furthermore, this compound engages the RAGE-HMGB1 signaling route and modulates the apoptosis/autophagy crosstalk .
Pharmacokinetics
It is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes.
Result of Action
This compound has shown promising anticancer activity. It inhibits the growth of cancer cells and induces apoptosis . In lung cancer, this compound has been found to inhibit tumor formation and decrease the population of CD133-positive cancer cells, which are often associated with cancer stem cells . It also induces β-catenin phosphorylation and down-regulates β-catenin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s efficacy. This compound has been found to exert profound changes on the tumor microenvironment to favor an immune response . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SNG-1153 typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavonoid core structure.
Prenylation: The prenyl group is introduced at position 8 through a Friedel-Crafts alkylation reaction using 3-methylbut-2-en-1-ol and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavonoids.
Substitution: Functionalized flavonoid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with anticancer and cardioprotective effects.
Luteolin: Known for its anti-inflammatory and neuroprotective activities.
Uniqueness
SNG-1153 is unique due to the presence of the trifluoromethyl group and the prenyl group, which enhance its biological activities and make it a valuable compound for research and industrial applications.
Activité Biologique
SNG-1153, a synthetic derivative of icaritin, has emerged as a promising compound in cancer research, particularly for its biological activity against lung cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound is chemically defined as 3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one. Its molecular formula is , with a molecular weight of 406.35 g/mol. The compound features multiple hydroxyl groups and a trifluoromethyl group, which are believed to contribute to its biological activity.
This compound exhibits its anticancer effects primarily through the following mechanisms:
- Inhibition of Lung Cancer Stem Cells (CSCs) : this compound has demonstrated significant inhibitory effects on the growth of lung CSCs. Studies indicate that it reduces the population of CD133-positive cells, a marker associated with CSCs, thereby targeting a subset of cancer cells that are often resistant to conventional therapies .
- Induction of Apoptosis : The compound induces apoptosis in lung cancer cells (specifically H460 cells) by disrupting the activity of abnormal estrogen receptor alpha 36 (ERα36). This disruption leads to decreased cell proliferation and promotes programmed cell death .
- Wnt/β-catenin Signaling Pathway : this compound down-regulates β-catenin levels in a dose-dependent manner. It induces phosphorylation of β-catenin and increases GSK3β expression, which destabilizes β-catenin protein levels and suppresses downstream target genes such as c-myc and cyclin D1. This mechanism is crucial for inhibiting the growth of lung cancer cells .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits the growth of H460 lung cancer cells with an IC50 value significantly lower than that of its parent compound, icaritin. The bioavailability of this compound after oral administration is also reported to be superior to that of icaritin . Flow cytometry analyses confirmed that this compound induces both early and late-stage apoptosis in treated cells.
In Vivo Studies
In vivo studies utilizing NOD/SCID mice injected with tumorsphere cells from H460 have demonstrated that this compound significantly attenuates tumor formation. These findings suggest that this compound not only inhibits tumor growth in vitro but also shows promise as an effective therapeutic agent in live models .
Case Studies and Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Zhang et al., 2016 | Demonstrated that this compound inhibits growth and induces apoptosis in lung cancer cells; significantly reduces tumorsphere formation. |
Li et al., 2021 | Reported enhanced bioavailability and safety profile compared to icaritin; effective in targeting CSCs through Wnt/β-catenin signaling modulation. |
Chen et al., 2022 | Confirmed anti-growth effects on lung CSCs and elucidated the mechanism involving ERα36 disruption and β-catenin down-regulation. |
Propriétés
IUPAC Name |
3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMDMVBLQNMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446712-19-1 | |
Record name | SNG-1153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNG-1153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.